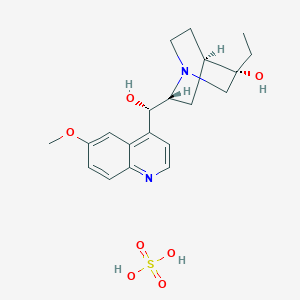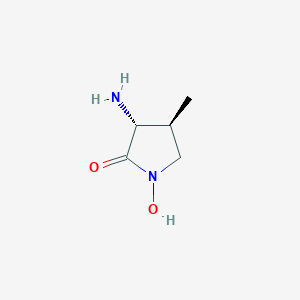
(3R,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one, also known as L-threo-3,4-dihydroxyphenylserine (DOPS), is an amino acid derivative that has been found to have several potential applications in scientific research.
Scientific Research Applications
DOPS has been studied for its potential applications in several areas of scientific research, including neurology, endocrinology, and cardiovascular physiology. In neurology, DOPS has been investigated for its ability to increase levels of norepinephrine in the brain, which can improve symptoms of conditions such as Parkinson's disease and orthostatic hypotension. In endocrinology, DOPS has been studied for its potential use in treating conditions such as adrenal insufficiency and congenital dopamine beta-hydroxylase deficiency. In cardiovascular physiology, DOPS has been investigated for its ability to increase blood pressure and cardiac output in patients with orthostatic hypotension.
Mechanism Of Action
DOPS works by increasing the levels of norepinephrine in the brain and peripheral nervous system. It is converted into norepinephrine through a series of enzymatic reactions, ultimately leading to an increase in norepinephrine release. This increase in norepinephrine can improve symptoms of conditions such as Parkinson's disease and orthostatic hypotension.
Biochemical And Physiological Effects
DOPS has been shown to have several biochemical and physiological effects. It can increase levels of norepinephrine in the brain and peripheral nervous system, leading to improved symptoms of conditions such as Parkinson's disease and orthostatic hypotension. It can also increase blood pressure and cardiac output in patients with orthostatic hypotension.
Advantages And Limitations For Lab Experiments
One advantage of using DOPS in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that it can be difficult to separate the desired (3R,4S)-isomer from the mixture of stereoisomers that are produced during the synthesis process.
Future Directions
There are several potential future directions for research on DOPS. One area of interest is the potential use of DOPS in treating conditions such as adrenal insufficiency and congenital dopamine beta-hydroxylase deficiency. Another area of interest is the development of new synthesis methods that can produce larger quantities of the desired (3R,4S)-isomer. Additionally, further research is needed to better understand the mechanism of action of DOPS and its potential applications in other areas of scientific research.
Synthesis Methods
DOPS can be synthesized through a multi-step process involving the reaction of L-tyrosine with nitrous acid, followed by reduction with sodium borohydride. This process yields a mixture of stereoisomers, which can be separated using chromatography to isolate the desired (3R,4S)-isomer.
properties
CAS RN |
132619-44-4 |
|---|---|
Product Name |
(3R,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one |
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
(3R,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c1-3-2-7(9)5(8)4(3)6/h3-4,9H,2,6H2,1H3/t3-,4+/m0/s1 |
InChI Key |
SKYSFPFYQBZGDC-IUYQGCFVSA-N |
Isomeric SMILES |
C[C@H]1CN(C(=O)[C@@H]1N)O |
SMILES |
CC1CN(C(=O)C1N)O |
Canonical SMILES |
CC1CN(C(=O)C1N)O |
synonyms |
2-Pyrrolidinone,3-amino-1-hydroxy-4-methyl-,trans-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



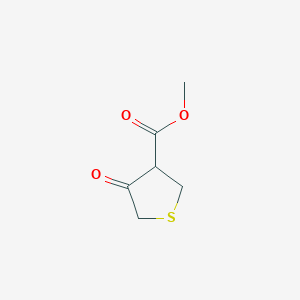
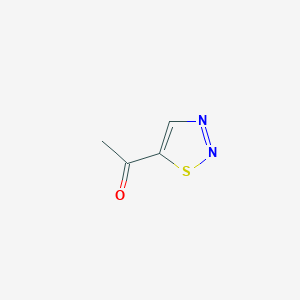

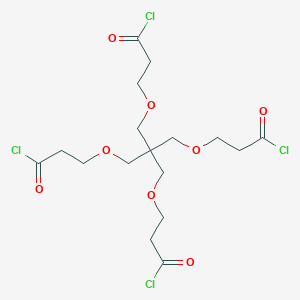
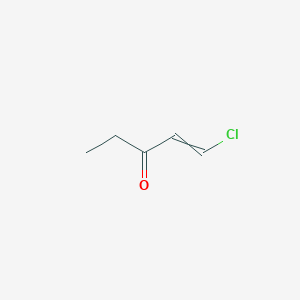
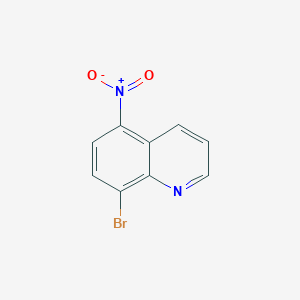
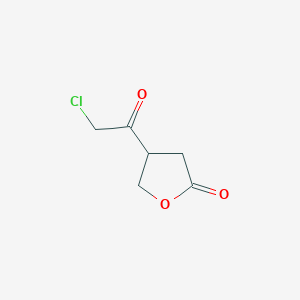
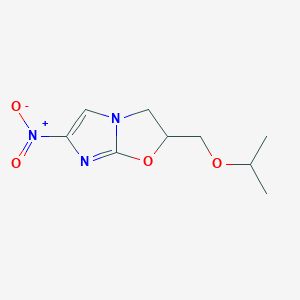


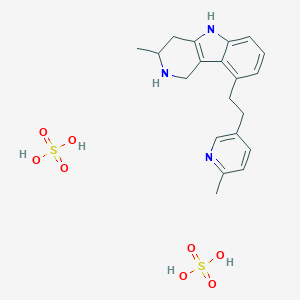
![(2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde](/img/structure/B144411.png)

